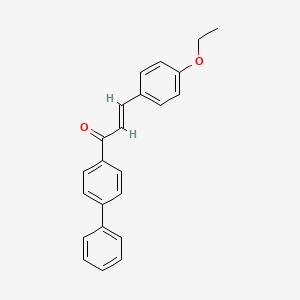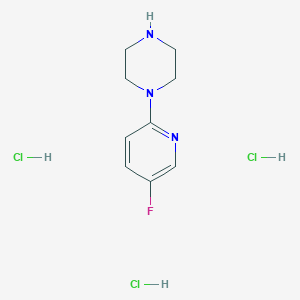
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cinnamamide, also known as THPP, is a synthetic compound that has been of interest to researchers due to its potential biological activities. THPP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied.
Scientific Research Applications
Antimicrobial Applications
Research on derivatives of cinnamamide, including compounds similar to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cinnamamide, has shown promising antimicrobial properties. For instance, the synthesis and antimicrobial activity screening of amido-linked bis heterocycles, which are structurally related to the compound , revealed significant antibacterial and antifungal activities. Specifically, chlorosubstituted imidazolyl cinnamamide derivatives displayed strong activity against Bacillus subtilis and Penicillium chrysogenum, highlighting the potential of cinnamamide derivatives in antimicrobial drug development (Padmavathi et al., 2011).
Insecticidal and Acaricidal Activities
The compound's relevance extends to agricultural chemistry, where its derivatives have been explored for insecticidal and acaricidal activities. Research involving the synthesis of pyrazoline derivatives, which share a core structure with N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cinnamamide, indicated that these compounds exhibit potent fungicidal and insecticidal activities against various pests. Notably, certain derivatives demonstrated significant efficacy against pests like Aphis medicagini and Tetranychus cinnabarinus, suggesting their potential as lead compounds for developing new pyrazoline-based pesticides (Zhao et al., 2008).
Fungicidal Applications
Additionally, the structural framework of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cinnamamide has been linked to fungicidal properties. Studies on novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety, which are structurally akin to the compound of interest, demonstrated excellent fungicidal activities alongside their insecticidal properties. This dual functionality underlines the versatility of such compounds in addressing both pest and fungal threats to crops, further underscoring the compound's potential in agricultural applications (Dai et al., 2008).
properties
IUPAC Name |
(E)-N-[1-(oxan-4-yl)pyrazol-4-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(7-6-14-4-2-1-3-5-14)19-15-12-18-20(13-15)16-8-10-22-11-9-16/h1-7,12-13,16H,8-11H2,(H,19,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAIQYCSSRIMHI-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2601384.png)

![ethyl 5-[N-(4-ethylbenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2601386.png)
![tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate](/img/structure/B2601387.png)

![5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2601390.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2601393.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2601394.png)


![6-methyl-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2601399.png)
![N-(2,4-difluorophenyl)-2-[3,3-dimethyl-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2601404.png)
![5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2601405.png)